![molecular formula C9H16N4O B1527890 1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine CAS No. 1247780-89-7](/img/structure/B1527890.png)
1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine
Overview
Description
1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, wherein nitrogen has been a stronger hydrogen bond acceptor than oxygen . This property might influence the interaction of the compound with its targets.
Biochemical Pathways
Given the anti-infective activities of 1,2,4-oxadiazoles, it can be inferred that the compound may interact with pathways related to bacterial, viral, and leishmanial infections .
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have shown anti-infective activities , suggesting that the compound may have similar effects.
Biochemical Analysis
Cellular Effects
Oxadiazoles have been studied for their potential anticancer properties, suggesting that they may have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazoles can be involved in various metabolic pathways, depending on their specific structure and substituents .
Biological Activity
1-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine is a compound that has garnered attention due to its unique structural features and potential biological activities. The compound consists of a piperazine ring linked to a 3-methyl-1,2,4-oxadiazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 196.25 g/mol. Its structure can be represented as follows:
Biological Activities
Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 and U937 with IC50 values in the low micromolar range .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
5a | MCF-7 | 0.12 |
6a | U937 | 0.75 |
These findings suggest that modifications to the oxadiazole ring can enhance the anticancer properties of related compounds.
The mechanism by which this compound exerts its biological effects may involve:
- Apoptosis Induction : Flow cytometry assays have indicated that certain derivatives can activate apoptotic pathways in cancer cells by increasing p53 expression and caspase activity .
- Enzyme Inhibition : The compound may also act as an inhibitor for various enzymes involved in cancer progression. For example, studies on related oxadiazole derivatives have shown selective inhibition of carbonic anhydrases at nanomolar concentrations .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in drug discovery:
- Cytotoxicity Against Leukemia Cells : A study showed that specific oxadiazole derivatives exhibited significant cytotoxicity against human T acute lymphoblastic leukemia cell lines with GI50 values lower than standard chemotherapeutics like doxorubicin .
- HDAC Inhibition : Research has demonstrated that some oxadiazole derivatives can inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to cancer cell survival .
Future Directions
The ongoing research into the biological activities of this compound suggests promising avenues for therapeutic applications. Continued exploration of its structural analogs could lead to the development of more potent anticancer agents.
Properties
IUPAC Name |
3-methyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-7(9-11-8(2)12-14-9)13-5-3-10-4-6-13/h7,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZABCDPRFSXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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